molecular formula C22H32O5 B592861 Resolvin D4

Resolvin D4

Cat. No.: B592861
M. Wt: 376.5 g/mol
InChI Key: YKPLJNOOLKUEBS-RIYRYSNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolvin D4 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue repair. This compound is part of the D-series resolvins, which are known for their potent anti-inflammatory and pro-resolving properties.

Mechanism of Action

Target of Action:

Resolvin D4 primarily targets phagocytes, including neutrophils and macrophages. These immune cells play a central role in host defense against infections and tissue injury. RvD4 acts on these cells to regulate their behavior during inflammation and resolution .

Mode of Action:

RvD4 orchestrates several actions to promote resolution:

Biochemical Pathways:

RvD4 is biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. It acts as a switch, disengaging emergency granulopoiesis (rapid neutrophil production) and promoting return to steady-state conditions. RvD4 also regulates granulocyte progenitors in the bone marrow .

Result of Action:

Action Environment:

Biochemical Analysis

Biochemical Properties

Resolvin D4 plays a key role in biochemical reactions, particularly in orchestrating resolution networks involved in host responses to injury and infection . It interacts with various enzymes, proteins, and other biomolecules, regulating cellular responses . For instance, it has been found to reduce neutrophilic infiltration and enhance the uptake of apoptotic PMN by human dermal fibroblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating leukocytic infiltration, promoting clearance of apoptotic cells, debris, and bacteria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates neutrophil trafficking into the inflamed tissue, enhances antimicrobial defense and phagocytosis, and promotes neutrophil apoptosis and clearance of apoptotic neutrophils and cellular debris by macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Resolvin D4 involves a chiral pool strategy starting from glycidol derivatives and D-erythrose to introduce stereogenic centers. A copper(I)-mediated cross-coupling between propargyl bromide and terminal acetylenic precursors yields core structures of late-stage key intermediates. A simultaneous Lindlar reduction of the skipped diynyl moiety followed by silyl group cleavage completes the synthesis .

Industrial Production Methods: Currently, the industrial production of this compound is not widely established. the synthetic availability of these molecules has helped further elucidate their stereoselective biofunctions .

Chemical Reactions Analysis

Types of Reactions: Resolvin D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers and epimers of this compound, which have distinct biological activities .

Scientific Research Applications

Resolvin D4 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Resolvin D1
  • Resolvin D2
  • Resolvin D3
  • Resolvin D5

Comparison: Resolvin D4 is unique in its ability to reduce neutrophilic infiltration and enhance the uptake of apoptotic cells by macrophages. Unlike other D-series resolvins, this compound has a distinct stereochemistry and specific biological actions, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPLJNOOLKUEBS-RIYRYSNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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